1-(2-Methyl-5-nitrophenyl)ethanone
Overview
Description
“1-(2-Methyl-5-nitrophenyl)ethanone” is a chemical compound with the empirical formula C9H9NO3 . It is a solid substance and has a molecular weight of 179.17 .
Synthesis Analysis
The synthesis of “this compound” involves several steps. For instance, it can be prepared from commercial 1-(o-tolyl)ethanone (2’-methylacetophenone) in a mixture of glacial acetic acid (HOAc) and white fuming nitric acid (min. 90 wt-% HNO3) .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringO=N+C1=C (C (C)=O)C=C (C)C=C1
. Chemical Reactions Analysis
The compound can undergo various chemical reactions. For example, it can be converted to 1-(2-methyl-5-nitro-phenyl)ethanol (5b) using sodium borohydride (NaBH4) in ethanol (EtOH) .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 179.17 . The boiling point is 322.3±22.0°C at 760 mmHg .Scientific Research Applications
Charge Density Analysis : Hibbs, Overgaard, and Piltz (2003) conducted a study on 1-(2-hydroxy-5-nitrophenyl)ethanone, closely related to 1-(2-Methyl-5-nitrophenyl)ethanone, to determine its total experimental charge density using X-ray and neutron diffraction data. This research highlights the compound's significance in understanding intra- and intermolecular bonding features and pi-delocalisation in molecules (Hibbs, Overgaard, & Piltz, 2003).
Synthesis of Aminobenzo[b]thiophenes : Androsov et al. (2010) explored the synthesis of 2- and 3-aminobenzo[b]thiophenes, using a derivative of this compound. This shows the compound's role in facilitating novel organic synthesis pathways (Androsov et al., 2010).
Catechol-O-Methyltransferase Inhibitors : Learmonth et al. (2002) synthesized derivatives of this compound as potential inhibitors of catechol-O-methyltransferase (COMT), a significant enzyme in the metabolism of catecholamines. This research indicates its potential in developing new drugs for neurological disorders (Learmonth et al., 2002).
Phase Equilibrium Studies : Li et al. (2019) researched the solid-liquid phase equilibrium of compounds similar to this compound, providing insights into its physical properties and implications for separation processes in chemical engineering (Li et al., 2019).
Benzyl Phenyl Ketone Derivatives : Vásquez-Martínez et al. (2019) investigated benzyl phenyl ketone derivatives, which are synthetic precursors to isoflavonoids, for their potential as enzyme inhibitors and antibacterial agents. This highlights the compound's relevance in medicinal chemistry and drug discovery (Vásquez-Martínez et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
1-(2-methyl-5-nitrophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6-3-4-8(10(12)13)5-9(6)7(2)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOECEMHOAOBUEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608773 | |
Record name | 1-(2-Methyl-5-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10608773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58966-27-1 | |
Record name | 1-(2-Methyl-5-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10608773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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